Eganelisib

PI3K-γ Isoform selectivity Biochemical assay

Eganelisib is the premier choice for researchers requiring a clean PI3K-γ inhibitor. Its >100-fold selectivity over PI3K-α/β/δ ensures unambiguous interpretation of results. The oral bioavailability and 3.2-6.7 h half-life enable once-daily dosing. Align your translational studies with ongoing Phase 2 clinical trials. Choose eganelisib to avoid the confounding effects of pan-PI3K inhibitors.

Molecular Formula C30H24N8O2
Molecular Weight 528.6 g/mol
CAS No. 1693758-51-8
Cat. No. B608121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEganelisib
CAS1693758-51-8
SynonymsIPI-549;  IPI 549;  IPI549.
Molecular FormulaC30H24N8O2
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N
InChIInChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1
InChIKeyXUMALORDVCFWKV-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eganelisib (IPI-549) Procurement Guide: A First-in-Class PI3K-γ Inhibitor for Immuno-Oncology Research


Eganelisib (also known as IPI-549; CAS 1693758-51-8) is an orally bioavailable, highly selective small molecule inhibitor of phosphoinositide-3-kinase gamma (PI3K-γ), a critical regulator of immune cell trafficking and tumor-associated myeloid cell function [1]. It is distinguished by its >100-fold selectivity over other lipid and protein kinases, and its capacity to reprogram immunosuppressive tumor microenvironments [2]. Eganelisib has advanced through multiple Phase 1/2 clinical trials, both as monotherapy and in combination with immune checkpoint inhibitors, establishing it as a foundational tool compound and clinical candidate for targeting the PI3K-γ pathway [3].

Why Generic PI3K Inhibitors Cannot Substitute for Eganelisib: A Guide to Isoform Selectivity and Functional Outcomes


Substituting eganelisib with a pan-PI3K inhibitor (e.g., copanlisib) or a PI3K-δ/γ dual inhibitor (e.g., duvelisib) introduces confounding off-target activity that compromises the interpretation of PI3K-γ-specific immune modulation [1]. Unlike eganelisib's >100-fold selectivity for PI3K-γ over other class I PI3K isoforms [2], these alternatives potently inhibit PI3K-α, -β, and/or -δ, which are critical for cancer cell proliferation, metabolism, and normal immune function [3]. This lack of selectivity can mask PI3K-γ-dependent phenotypes and introduce confounding effects in in vivo tumor models, particularly when assessing myeloid cell reprogramming and reversal of immune checkpoint resistance [4].

Quantitative Differentiation of Eganelisib: A Head-to-Head Comparison with Key PI3K Inhibitors


Biochemical Potency and Isoform Selectivity: Eganelisib vs. Duvelisib, Idelalisib, and Copanlisib

Eganelisib demonstrates exceptional selectivity for PI3K-γ, with an IC50 of 16 nM and >100-fold selectivity over PI3K-α, -β, and -δ [1]. In contrast, duvelisib is a dual PI3K-δ/γ inhibitor with a PI3K-γ IC50 of 19.6-29 nM but only 1.5-fold selectivity over PI3K-δ (IC50 0.36-2.5 nM) . Idelalisib is a PI3K-δ-selective inhibitor with minimal PI3K-γ activity (IC50 67-89 nM) . Copanlisib is a pan-PI3K inhibitor that potently inhibits all class I isoforms (PI3K-γ IC50 6.4 nM) with less than 10-fold selectivity between isoforms [2]. Eganelisib's >100-fold selectivity window is superior to all comparators.

PI3K-γ Isoform selectivity Biochemical assay

Cellular Potency and Selectivity: Eganelisib vs. Duvelisib in Phospho-AKT Assays

In cellular phospho-AKT assays using isoform-dependent cell lines, eganelisib exhibits an IC50 of 1.2 nM for PI3K-γ (RAW 264.7 cells) and >146-fold selectivity over PI3K-α (250 nM), PI3K-β (240 nM), and PI3K-δ (180 nM) . Duvelisib, in comparison, demonstrates a cellular PI3K-γ IC50 of 43 nM and only 43-fold selectivity over PI3K-δ (1 nM) . The tighter cellular binding and superior selectivity of eganelisib translates to a more specific interrogation of PI3K-γ signaling in immune cell populations.

Cellular assay pAKT inhibition Isoform selectivity

Binding Affinity (Kd) and Target Engagement: Eganelisib vs. Duvelisib and Idelalisib

Eganelisib binds PI3K-γ with a Kd of 290 pM, representing an exceptionally tight interaction [1]. Its affinity for PI3K-γ is >58-fold stronger than for PI3K-α (Kd 17 nM), PI3K-β (Kd 82 nM), and PI3K-δ (Kd 23 nM) [1]. In comparison, duvelisib binds PI3K-γ with a Ki of 243 pM and PI3K-δ with a Ki of 23 pM (only ~10.6-fold selectivity) . Idelalisib exhibits a PI3K-γ IC50 of 67-89 nM [2], indicating significantly weaker target engagement. Eganelisib's sub-nanomolar Kd for PI3K-γ is among the tightest reported for this target class.

Binding affinity Kd Target engagement

In Vivo Tumor Growth Inhibition: Eganelisib vs. Vehicle Control Across Multiple Syngeneic Models

Eganelisib monotherapy (15 mg/kg, oral, daily) demonstrates significant tumor growth inhibition (TGI) across five syngeneic mouse models: LLC (54% TGI), MC38 (42% TGI), 4T1 (52% TGI), CT26 (39% TGI), and B16-GMCSF (44% TGI) compared to vehicle-treated controls [1]. This broad efficacy in immune-competent models confirms that selective PI3K-γ inhibition can reprogram the tumor immune microenvironment and slow tumor progression, independent of direct tumor cell cytotoxicity. In contrast, pan-PI3K inhibitors like copanlisib exhibit direct anti-proliferative effects on tumor cells, confounding interpretation of immune-mediated effects [2].

In vivo efficacy Tumor growth inhibition Syngeneic models

Oral Pharmacokinetics and Bioavailability: Eganelisib vs. Intravenous PI3K Inhibitors

Eganelisib exhibits excellent oral bioavailability across multiple preclinical species, with mean half-lives of 3.2 h (mouse), 4.4 h (rat), 6.7 h (dog), and 4.3 h (monkey) following oral administration [1]. Its low clearance and volume of distribution (1.2 L/kg) support once-daily dosing in vivo [1]. In contrast, copanlisib requires intravenous administration due to poor oral bioavailability [2]. Duvelisib is orally bioavailable but is a dual PI3K-δ/γ inhibitor with a shorter half-life in mice (~1-2 h) [3]. Eganelisib's favorable oral PK profile simplifies chronic dosing regimens in preclinical tumor models.

Pharmacokinetics Oral bioavailability Half-life

Clinical Differentiation: First-in-Class PI3K-γ Inhibitor in Phase 2 Trials

Eganelisib is the only PI3K-γ-selective inhibitor to have advanced to Phase 2 clinical trials for solid tumors, both as monotherapy and in combination with PD-1/PD-L1 inhibitors [1]. The MARIO-275 Phase 2 trial randomized 160 checkpoint-naïve advanced urothelial carcinoma patients to eganelisib + nivolumab vs. nivolumab alone, and the combination received FDA Fast Track designation [2]. In contrast, duvelisib (dual PI3K-δ/γ) is approved for hematologic malignancies but not for solid tumor immuno-oncology; copanlisib (pan-PI3K) is approved for follicular lymphoma; idelalisib (PI3K-δ) is approved for CLL and NHL. None of these comparators are being developed as immuno-oncology agents for solid tumors targeting myeloid cell reprogramming.

Clinical development Phase 2 Immuno-oncology

Optimal Research and Procurement Scenarios for Eganelisib Based on Quantitative Differentiation


Mechanistic Studies of PI3K-γ-Specific Immune Modulation in Syngeneic Tumor Models

Researchers aiming to isolate the role of PI3K-γ in myeloid cell-mediated immune suppression should select eganelisib due to its >100-fold biochemical selectivity and 36-fold greater cellular potency for PI3K-γ compared to duvelisib [1]. Its broad in vivo efficacy (39-54% TGI across five syngeneic models) provides a robust experimental platform for assessing PI3K-γ-dependent tumor immune evasion [2]. The compound's oral bioavailability and 3.2-6.7 h half-life support convenient once-daily dosing in chronic studies [3].

Translational Research Aligned with Clinical Immuno-Oncology Development

Investigators conducting translational immuno-oncology research should procure eganelisib to align preclinical studies with ongoing Phase 2 clinical trials. Eganelisib is the only PI3K-γ-selective inhibitor in Phase 2 development for solid tumors, with FDA Fast Track designation for advanced urothelial carcinoma [4]. Its mechanism of reprogramming tumor-associated myeloid cells distinguishes it from approved PI3K inhibitors (duvelisib, copanlisib, idelalisib), which target tumor cells directly in hematologic malignancies [5].

Combination Therapy Studies with Immune Checkpoint Inhibitors

For studies combining PI3K-γ inhibition with anti-PD-1/PD-L1 antibodies, eganelisib is the optimal choice. Preclinical data demonstrate that eganelisib overcomes resistance to checkpoint blockade in 4T1 and B16-GMCSF tumors [6]. Clinically, the MARIO-275 Phase 2 trial evaluated eganelisib + nivolumab vs. nivolumab alone in urothelial carcinoma [4]. The compound's 290 pM Kd ensures robust target engagement at clinically relevant concentrations [3].

Pharmacological Profiling Requiring Minimal Off-Target Confounding

Researchers requiring a clean pharmacological tool for PI3K-γ should select eganelisib over pan-PI3K or dual PI3K-δ/γ inhibitors. Eganelisib exhibits >100-fold selectivity over PI3K-α, -β, and -δ [3], whereas copanlisib inhibits all class I isoforms with <10-fold selectivity [7], and duvelisib potently inhibits PI3K-δ (IC50 0.36 nM) . This superior selectivity minimizes confounding effects on tumor cell proliferation (PI3K-α) and adaptive immunity (PI3K-δ).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eganelisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.